oprelvekin - 145941-26-0

oprelvekin

Catalog Number: EVT-1519310
CAS Number: 145941-26-0
Molecular Formula: C7H3BrClF3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oprelvekin is produced using recombinant DNA technology in Escherichia coli (E. coli). The molecular mass of oprelvekin is approximately 19,000 daltons, and it consists of 177 amino acids. This structure differs from the native interleukin-11, which has 178 amino acids, by lacking an amino-terminal proline residue. Despite this modification, there are no significant differences in bioactivity observed in vitro or in vivo .

Synthesis Analysis

Methods and Technical Details

The synthesis of oprelvekin involves the use of recombinant DNA technology, where the gene encoding human interleukin-11 is inserted into a plasmid vector and introduced into E. coli. The bacteria then express the protein, which can be harvested and purified. The purification process typically includes several steps such as:

  1. Cell Lysis: Breaking open the bacterial cells to release the expressed protein.
  2. Chromatography: Utilizing techniques like affinity chromatography to isolate oprelvekin from other cellular components.
  3. Lyophilization: Freeze-drying the purified protein to create a stable powder form for reconstitution before use.

The final product is formulated as a sterile lyophilized powder containing oprelvekin along with stabilizers like glycine and phosphates .

Molecular Structure Analysis

Structure and Data

Oprelvekin's molecular formula is C854H1411N253O235S2C_{854}H_{1411}N_{253}O_{235}S_{2}, with a CAS number of 145941-26-0. The protein structure consists of 177 amino acids arranged to form a functional cytokine that can bind to its receptor on target cells, stimulating platelet production. The non-glycosylated nature of oprelvekin means it lacks carbohydrate modifications that can affect its pharmacokinetics and bioactivity .

Chemical Reactions Analysis

Reactions and Technical Details

Oprelvekin primarily engages in biological reactions rather than traditional chemical reactions seen with small molecules. Its mechanism involves binding to specific receptors on megakaryocyte progenitor cells, leading to:

  1. Stimulation of Megakaryocyte Proliferation: Enhancing the production of precursor cells that develop into platelets.
  2. Increased Megakaryocyte Maturation: Promoting the maturation process which results in higher platelet yields.

These actions are critical during chemotherapy when platelet levels can drop significantly due to myelosuppression .

Mechanism of Action

Process and Data

Oprelvekin acts by binding to the interleukin-11 receptor on target cells, triggering intracellular signaling pathways that promote:

  • Megakaryocytopoiesis: This includes increasing the size and ploidy of megakaryocytes, which are essential for platelet production.
  • Enhanced Platelet Release: Following maturation, megakaryocytes release platelets into circulation.

Clinical studies have demonstrated that administration of oprelvekin significantly reduces the incidence of severe thrombocytopenia and accelerates platelet recovery following chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oprelvekin appears as a white to off-white lyophilized powder. Upon reconstitution with sterile water for injection, it forms a clear solution with a pH around 7.0 and a concentration of 5 mg/mL. Key physical properties include:

  • Molecular Weight: Approximately 19 kDa
  • Solubility: Soluble in aqueous solutions upon reconstitution
  • Stability: Stable at room temperature but should be stored under refrigeration prior to reconstitution .
Applications

Scientific Uses

Oprelvekin's primary application is in clinical oncology for managing chemotherapy-induced thrombocytopenia. It serves as an alternative to platelet transfusions, providing significant benefits such as:

  • Reducing transfusion requirements in patients with high-risk malignancies.
  • Allowing patients to continue their chemotherapy regimens without interruption due to low platelet counts.

Research continues into potential new applications for oprelvekin beyond its current indications, including its effects on other hematological conditions .

Introduction to Oprelvekin: A Thrombopoietic Cytokine

Definition and Molecular Characterization of Recombinant Interleukin-11

Oprelvekin is a recombinant form of human interleukin-11 (IL-11), produced through Escherichia coli bacterial expression systems using recombinant DNA technology. Unlike endogenous IL-11 (178 amino acids), oprelvekin consists of 177 amino acids and lacks the N-terminal proline residue. This modification does not compromise its biological activity, as confirmed by in vitro and in vivo studies demonstrating comparable efficacy to native IL-11 in megakaryocyte stimulation [1] [6]. The molecule has a molecular mass of 19,000 daltons (19 kDa) and is non-glycosylated, with a chemical formula of C₈₅₄H₁₄₁₁N₂₅₃O₂₃₅S₂ [1] [7]. Its primary structure includes key functional domains essential for receptor binding and signal transduction (Table 1).

Table 1: Molecular Characteristics of Oprelvekin

PropertySpecification
Amino Acid Length177 residues (vs. 178 in native IL-11)
Molecular FormulaC₈₅₄H₁₄₁₁N₂₅₃O₂₃₅S₂
Molecular Weight19,047.2 Da
Expression SystemEscherichia coli
Glycosylation StatusNon-glycosylated
Biological ActivityComparable to native IL-11

The protein's three-dimensional structure enables binding to the interleukin-11 receptor subunit alpha (IL-11Rα), initiating downstream signaling cascades critical for thrombopoiesis. Oprelvekin is supplied as a lyophilized powder (5 mg/vial) requiring reconstitution and exhibits >80% bioavailability via subcutaneous administration. Its elimination half-life is approximately 6.9 ± 1.7 hours, with renal metabolism as the primary clearance pathway [1] [5] [6].

Historical Development and FDA Approval Timeline

Oprelvekin was developed by Genetics Institute (later acquired by Wyeth Pharmaceuticals) as the first cytokine therapy targeting chemotherapy-induced thrombocytopenia. Key milestones include:

  • 1997: FDA approval under the brand name Neumega® for "prevention of severe thrombocytopenia and reduction of platelet transfusions following myelosuppressive chemotherapy in adults with nonmyeloid malignancies" [4] [10]. This authorization was based on Phase III trials showing a 30% reduction in platelet transfusion requirements [2] [8].
  • 2002: Label expansion to specify use in high-risk patients with prior severe thrombocytopenia post-chemotherapy [4].
  • Early 2000s: Market withdrawal due to suboptimal risk-benefit profile and high treatment costs (~$3,000–$5,000 per cycle). Pharmacoeconomic analyses indicated costs outweighed savings from reduced transfusions [2] [8].
  • Investigational Phase: Explored for Crohn’s disease (Phase III), rheumatoid arthritis (Phase II), and mucositis, though none achieved regulatory approval [10].

Table 2: Historical Development Timeline

YearEventSignificance
1997FDA approval for thrombocytopenia preventionFirst recombinant IL-11 therapy commercialized
2002Label refinement for high-risk patientsOptimized clinical targeting
2003Pharmacoeconomic analyses highlighting cost concernsContributed to market withdrawal
2000sClinical trials for Crohn’s disease and rheumatoid arthritisUnsuccessful expansion to non-hematologic indications

Pharmacological Classification Within Hematopoietic Growth Factors

Oprelvekin belongs to the interleukin-based products subclass under protein-based therapies. It is pharmacologically classified as a megakaryocyte growth factor, distinct from thrombopoietin (TPO) mimetics like romiplostim or eltrombopag. Its mechanism involves direct stimulation of hematopoietic stem cells and megakaryocyte progenitors, promoting platelet production through:

  • Receptor Binding: High-affinity interaction with IL-11Rα, activating the JAK/STAT, PI3K, and MAPK signaling pathways [1] [5].
  • Cellular Effects: Proliferation of megakaryocyte colonies, maturation of megakaryocytes, and release of functionally normal platelets with a standard 9–11 day lifespan [5] [8].
  • Non-Hematopoietic Actions: Regulation of intestinal epithelial growth and acute-phase protein synthesis (e.g., fibrinogen) [1] [6].

Within therapeutic hierarchies, oprelvekin is categorized under ATC code L03AC02 (platelet-stimulating agents). Its clinical niche was patients receiving nonmyeloablative chemotherapy for solid tumors, prior to the advent of TPO receptor agonists [1] [9].

Table 3: Pharmacological Classification

Classification LevelCategory
Therapeutic CategoryHematopoietic growth factors
Molecular ModalityProtein-based therapies
SubclassInterleukin-based products
ATC CodeL03AC02
Primary Biological TargetIL-11 receptor subunit alpha (IL11RA)

Compound Names Mentioned:

  • Oprelvekin
  • Recombinant Interleukin-11
  • IL-11
  • Neumega®

Properties

CAS Number

145941-26-0

Product Name

oprelvekin

Molecular Formula

C7H3BrClF3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.